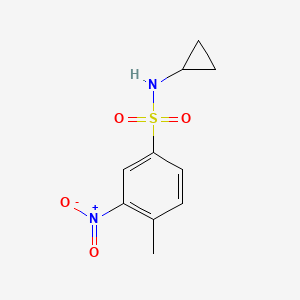![molecular formula C13H12BrN3O2 B2798051 4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-82-1](/img/structure/B2798051.png)
4-(4-bromophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Heterocyclic Chemistry and Material Science
Neutrophil Elastase Inhibitors
Compounds similar to the query molecule have been studied for their inhibitory activity towards human neutrophil elastase (HNE), which is involved in inflammatory processes. These compounds, including various pyrrolo[3,4-d]pyrimidine-2,5-dione derivatives, have potential applications in treating diseases or conditions involving HNE activity, suggesting their relevance in therapeutic research and topical pulmonary applications via inhalation (Expert Opinion on Therapeutic Patents, 2009).
Luminescent Polymers
The synthesis and characteristic properties of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, which are structurally related to the query molecule, have been explored. These polymers exhibit strong fluorescence and have potential applications in optoelectronic devices due to their high quantum yield and different optical and electrochemical properties (Macromolecules, 2008).
Organic Synthesis and Catalysis
Electrocatalytic Cyclization
Research on the electrocatalytic cyclization of derivatives similar to the specified molecule has led to the selective formation of substituted spirobarbituric dihydrofurans. This process showcases the compound's utility in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic structures (Mendeleev Communications, 2021).
Palladium-Catalyzed Synthesis
The query compound's structural framework has been involved in studies focusing on palladium-catalyzed synthesis methods. These studies aim to develop new heterocyclic systems, such as pyrimido[5’,4’:3,4]pyrrolo[1,2-f]phenanthridine derivatives, indicating the compound's relevance in the synthesis of novel organic molecules (Russian Chemical Bulletin, 2018).
properties
IUPAC Name |
4-(4-bromophenyl)-6-methyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-17-6-9-10(12(17)18)11(16-13(19)15-9)7-2-4-8(14)5-3-7/h2-5,11H,6H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQDKLXMTLOXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

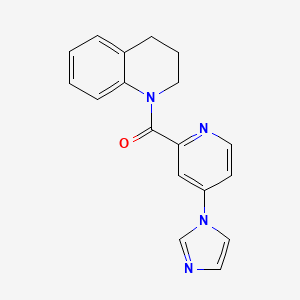
![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797970.png)
![(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797971.png)

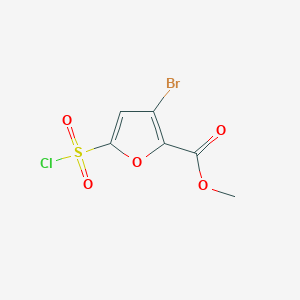
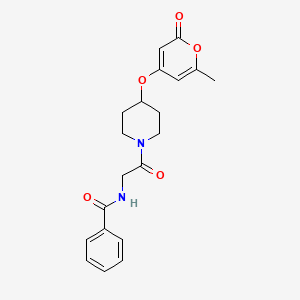

![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)


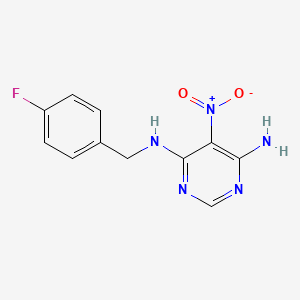
![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)
![2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol](/img/structure/B2797989.png)
